molecular formula C20H17D4FN2O.HBr B602442 Citalopram-d4 Hydrobromide CAS No. 1219803-58-3

Citalopram-d4 Hydrobromide

Cat. No. B602442
M. Wt: 409.33
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Citalopram-d4 Hydrobromide is an internal standard for the quantification of citalopram . It is a selective serotonin reuptake inhibitor (SSRI) that is commonly prescribed as an antidepressant . It also acts as an antagonist of nicotinic acetylcholine receptors .


Molecular Structure Analysis

The molecular formula of Citalopram-d4 Hydrobromide is C20H17D4FN2O • HBr . The InChI code is InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/i5D,6D,7D,8D; .


Chemical Reactions Analysis

Citalopram hydrobromide is susceptible to degradation due to the chemical reactivities of its constituent functional groups under hydrolytic, oxidative, and photolytic environments .


Physical And Chemical Properties Analysis

Citalopram-d4 Hydrobromide is a solid . Its solubility is 30 mg/ml in DMF and DMSO, 1 mg/ml in Ethanol, and 2 mg/ml in PBS (pH 7.2) . The formula weight is 409.3 .

Scientific Research Applications

1. Transdermal Drug Delivery System

  • Application Summary : Citalopram-d4 Hydrobromide is used in a sustained-release transdermal drug delivery system (TDDS) to enhance its bioavailability and antihypertensive effect .
  • Methods of Application : A transdermal diffusion meter was used to determine the optimal formulation of the Citalopram-d4 Hydrobromide TDDS. The optimal formulation was found to be 49.2% hydroxypropyl methyl cellulose K 100M, 32.8% polyvinylpyrrolidone K30, 16% oleic acid-azone, and 2% polyacrylic acid resin II .
  • Results : The system continuously released an effective dose of Citalopram-d4 Hydrobromide for 24 hours and significantly enhanced its bioavailability. It showed good stability and caused no skin irritation .

2. HPLC Analysis

  • Application Summary : Citalopram-d4 Hydrobromide and its four impurities were separated using a developed RP-HPLC method .
  • Methods of Application : The influence of different experimental conditions (buffer pH, flow rate, and column temperature) on the chromatographic behavior of Citalopram-d4 Hydrobromide and its four impurities was investigated using partial least squares regression (PLSR) and multilayer perceptron (MLP) artificial neural networks (ANNs) trained by back-propagation .
  • Results : The developed HPLC method was found to be linear, specific, sensitive, precise, accurate, and robust. The retention times of Citalopram-d4 Hydrobromide and its impurities, obtained with the developed HPLC method, were used in a quantitative structure retention relationship (QSRR) study .

3. Treatment of Depression

  • Application Summary : Citalopram-d4 Hydrobromide is widely used to treat the symptoms of depression. It enhances serotonergic transmission through the inhibition of serotonin reuptake .
  • Methods of Application : Citalopram-d4 Hydrobromide is administered orally. The dosage is usually started at a low level and gradually increased until the desired effect is achieved .
  • Results : Citalopram-d4 Hydrobromide has been found to be effective in treating depression in numerous clinical trials .

4. Treatment of Obsessive-Compulsive Disorder (OCD)

  • Application Summary : Citalopram-d4 Hydrobromide has been used off-label to treat psychiatric conditions such as obsessive-compulsive disorder (OCD) .
  • Methods of Application : Similar to the treatment of depression, Citalopram-d4 Hydrobromide is administered orally for the treatment of OCD. The dosage is adjusted based on the patient’s response to the medication .
  • Results : While it is not the first-line treatment for OCD, Citalopram-d4 Hydrobromide has been found to be effective in some cases .

5. Treatment of Panic Disorder

  • Application Summary : Citalopram-d4 Hydrobromide has been used off-label to treat panic disorder .
  • Methods of Application : The medication is administered orally, and the dosage is adjusted based on the patient’s response .
  • Results : While it is not the first-line treatment for panic disorder, Citalopram-d4 Hydrobromide has been found to be effective in some cases .

6. Treatment of Diabetic Neuropathy

  • Application Summary : Citalopram-d4 Hydrobromide has been used off-label to treat diabetic neuropathy .
  • Methods of Application : The medication is administered orally, and the dosage is adjusted based on the patient’s response .
  • Results : While it is not the first-line treatment for diabetic neuropathy, Citalopram-d4 Hydrobromide has been found to be effective in some cases .

Safety And Hazards

Citalopram-d4 Hydrobromide is harmful if swallowed and toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye .

Future Directions

Citalopram is listed in the WHO model list of essential medicines to treat depressive disorders . According to the 2022 NICE (National Institute for Health and Care Excellence) guidelines, SSRIs should be considered the initial choice for pharmacotherapy in patients with depression .

properties

IUPAC Name

1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/i5D,6D,7D,8D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHMBLDNRMIGDW-VBMPRCAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2(C3=C(CO2)C=C(C=C3)C#N)CCCN(C)C)[2H])[2H])F)[2H].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Citalopram-d4 Hydrobromide

CAS RN

1219803-58-3
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219803-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
1
Citations
CD Metcalfe, S Chu, C Judt, H Li… - Environmental …, 2010 - Wiley Online Library
… , desmethyl sertraline hydrochloride, venlafaxine hydrochloride, O- and N-desmethyl venlafaxine hydrochloride, desmethyl citalopram hydrobromide, citalopram-d4 hydrobromide, …
Number of citations: 521 setac.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.